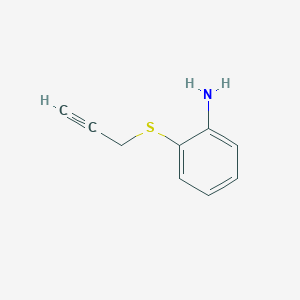

Benzenamine, 2-(2-propynylthio)-

Description

This compound belongs to a broader class of benzenamine derivatives with thioether or sulfanyl functional groups, which are often explored for their pharmacological and material science applications.

Properties

CAS No. |

58432-15-8 |

|---|---|

Molecular Formula |

C9H9NS |

Molecular Weight |

163.24 g/mol |

IUPAC Name |

2-prop-2-ynylsulfanylaniline |

InChI |

InChI=1S/C9H9NS/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7,10H2 |

InChI Key |

UTYCPAKHBAYYMH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCSC1=CC=CC=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(2-propynylthio)- typically involves the nucleophilic substitution of a halogenated benzene derivative with a propynylthio group. One common method is the reaction of 2-bromo-benzenamine with propynylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of Benzenamine, 2-(2-propynylthio)- can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: Benzenamine, 2-(2-propynylthio)- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones depending on the oxidizing agent used.

Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amino group activates the benzene ring towards further substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzenamine, 2-(2-propynylthio)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-(2-propynylthio)- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propynylthio group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Flexibility: The propynylthio group in 2-(2-propynylthio)-benzenamine introduces a terminal alkyne, which may enhance reactivity in click chemistry or serve as a ligand in catalytic systems. This contrasts with bulkier substituents like benzothiazole or thienopyrimidine, which prioritize steric and electronic effects for target binding .

- Pharmacological Relevance: Compounds like 4-F-ADAM demonstrate high selectivity for SERT (inhibition constant Kᵢ = 0.081 nM), attributed to the dimethylaminomethyl group and fluorophenylthio substituent . The propynylthio analog may lack this specificity due to its smaller substituent.

Pharmacokinetic and Binding Properties

Table 2: Comparative Pharmacological Data for SERT-Targeting Analogues

Key Findings :

- Binding Affinity: The dimethylaminomethyl and fluorinated alkoxy groups in 4-F-ADAM and related compounds enhance SERT affinity and selectivity. The absence of these groups in 2-(2-propynylthio)-benzenamine likely reduces target engagement .

- Metabolism : Propynylthio derivatives may exhibit higher metabolic instability due to alkyne reactivity, unlike 4-F-ADAM, which shows minimal brain metabolism (>96% parent compound at 1 h post-injection) .

Insights :

- The propynylthio group could be introduced via similar nucleophilic substitution using propargyl bromide, though yields may vary due to alkyne stability challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.